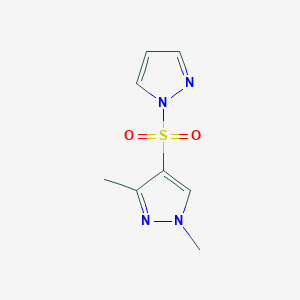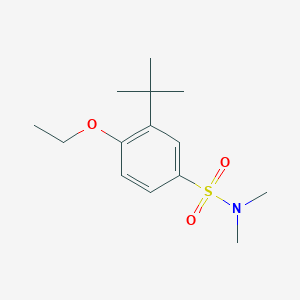
5-methyl-1-(4-methylbenzyl)-1H-indole-2,3-dione
Vue d'ensemble
Description
Indole diones are a class of organic compounds that exhibit a wide range of biological activities and are of significant interest in pharmaceutical research. The specific compound , "5-methyl-1-(4-methylbenzyl)-1H-indole-2,3-dione," belongs to this class and is expected to share some common properties and synthesis pathways with similar compounds.
Synthesis Analysis
The synthesis of indole dione derivatives often involves condensation reactions between appropriate indole and diketone precursors. For closely related compounds, such as 5-trifluoromethoxy-1H-indole-2,3-dione derivatives, synthesis involves reactions with thiosemicarbazones or aminofuran to form complex heterocycles (Kaynak, Özbey, & Karalı, 2013). These methodologies may be adaptable for synthesizing the compound of interest by substituting the appropriate methyl and methylbenzyl groups.
Applications De Recherche Scientifique
Anticancer Potential
A series of novel compounds, including analogs of 5-methyl-1-(4-methylbenzyl)-1H-indole-2,3-dione, were synthesized and evaluated for their in vitro cytotoxicity against various human tumor cell lines. For instance, specific analogs showed potent growth inhibition against melanoma and ovarian cancer cells, highlighting their potential as antitumor agents (Penthala, Yerramreddy, & Crooks, 2011).
Structural Analysis and Isomer Characterization
The molecular and crystal structure of closely related compounds was determined, focusing on their isomers. This study is crucial for understanding the physical and chemical properties of such compounds, which can influence their potential applications in various fields (Karalı, 2021).
Nucleophilic Reactivities
Research on the nucleophilic reactivities of indoles, including derivatives similar to 5-methyl-1-(4-methylbenzyl)-1H-indole-2,3-dione, helps in understanding their chemical behavior. This knowledge is vital for designing synthesis processes and predicting reactions in various chemical and biological contexts (Lakhdar et al., 2006).
Versatility in Drug Synthesis
Isatins, including 1H-indole-2,3-dione derivatives, are known for their versatility in the synthesis of a wide range of heterocyclic compounds. They serve as raw materials for drug synthesis and play a role in modulating biochemical processes, highlighting their importance in pharmaceutical research (Garden & Pinto, 2001).
Synthesis and Functionalization Techniques
Advancements in synthesis and functionalization of indoles, including those related to 5-methyl-1-(4-methylbenzyl)-1H-indole-2,3-dione, have been explored. This includes methods like palladium-catalyzed reactions, which are significant for creating biologically active compounds (Cacchi & Fabrizi, 2005).
Propriétés
IUPAC Name |
5-methyl-1-[(4-methylphenyl)methyl]indole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-11-3-6-13(7-4-11)10-18-15-8-5-12(2)9-14(15)16(19)17(18)20/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWVQZXHYAWLQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C)C(=O)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-7-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B4577475.png)
![4-bromo-1-methyl-N-(2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4577485.png)

![3-methyl-6-[4-methyl-3-(1-piperidinylsulfonyl)phenyl][1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B4577518.png)

![3-{[(3-isopropoxypropyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4577521.png)
![2-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-9-methyl-7-(trifluoromethyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B4577530.png)


![2-{[2-(benzyloxy)benzyl]amino}-1-phenylethanol hydrochloride](/img/structure/B4577538.png)
![4,5-dimethyl-2-[(pentafluorobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B4577545.png)
![4-{[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B4577548.png)
![1-[(4-methylbenzyl)sulfonyl]-4-phenylpiperazine](/img/structure/B4577553.png)
